4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

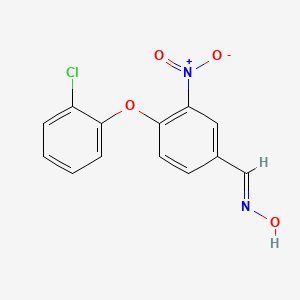

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chlorophenoxy group, a nitro group, and an oxime functional group attached to a benzene ring

Mechanism of Action

Target of Action

Similar compounds such as penta-1,4-diene-3-one oxime ether derivatives have shown significant antiviral activity against the tobacco mosaic virus (tmv) . Another compound, CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid, has been shown to inhibit TMEM206 mediated currents .

Mode of Action

For instance, CBA specifically inhibits TMEM206 at low pH .

Biochemical Pathways

For example, CBA inhibits TMEM206, which conducts Cl− ions across plasma and vesicular membranes .

Pharmacokinetics

It is known that cba is a small molecule inhibitor of tmem206 with an ic50 of 955 µM at low pH .

Result of Action

For instance, some penta-1,4-diene-3-one oxime ether derivatives exhibited remarkable antiviral activities against TMV .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime typically involves multiple steps. One common synthetic route starts with the nitration of 2-chlorophenol to produce 2-chloro-4-nitrophenol. This intermediate is then subjected to a formylation reaction to introduce the aldehyde group, resulting in 4-(2-chlorophenoxy)-3-nitrobenzaldehyde. Finally, the aldehyde is converted to the oxime by reacting with hydroxylamine hydrochloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted phenoxy derivatives

Scientific Research Applications

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.

Agrochemicals: It serves as a precursor for the synthesis of fungicides and herbicides.

Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid: Similar in structure but with an acetamido group instead of an oxime group.

N-(3,4-dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide: Contains a hydrazide group instead of an oxime group.

Uniqueness

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Biological Activity

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime is an organic compound notable for its unique combination of functional groups, which bestow it with distinct chemical reactivity and biological activity. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a chlorophenoxy group, a nitro group, and an oxime functional group attached to a benzene ring. Its molecular structure can be represented as follows:

- Molecular Formula : C13H10ClN2O3

- Molecular Weight : 280.68 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that similar compounds exhibit antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). The mechanism of action often involves:

- Inhibition of Ion Channels : Compounds like this compound may inhibit ion channels such as TMEM206, which is crucial for Cl− ion transport across membranes.

- Antimicrobial Activity : The presence of the nitro group is often associated with enhanced antimicrobial properties, making it a candidate for further medicinal chemistry studies.

Biological Activity Data

| Activity Type | Description |

|---|---|

| Antiviral | Exhibits significant activity against TMV; mechanism involves ion channel inhibition. |

| Antimicrobial | Potential applications in developing antimicrobial agents due to structural properties. |

| Anticancer | Investigated as a precursor in the synthesis of anticancer compounds. |

Case Studies and Research Findings

- Antiviral Activity : A study focused on the synthesis of penta-1,4-diene-3-one oxime derivatives showed that modifications similar to those in this compound could lead to enhanced antiviral efficacy against TMV. The IC50 values reported for related compounds were promising, suggesting a similar potential for this compound.

- Antimicrobial Properties : Research into the structure-activity relationship (SAR) of nitro-substituted phenolic compounds indicated that the presence of both nitro and oxime functionalities can significantly enhance antimicrobial activity. This suggests that this compound may serve as an important lead compound in drug development.

- Pharmacological Applications : In medicinal chemistry, the compound has been explored as an intermediate in synthesizing pharmaceutical agents targeting various diseases, including cancer and microbial infections.

Properties

IUPAC Name |

(NE)-N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O4/c14-10-3-1-2-4-12(10)20-13-6-5-9(8-15-17)7-11(13)16(18)19/h1-8,17H/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOPKSXAQGYWPU-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.